molecular formula C25H17BrN2OS B3858457 3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3858457
M. Wt: 473.4 g/mol
InChI Key: DYPBWDMEIUMRSL-KGENOOAVSA-N
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Description

The compound “3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile” is a complex organic molecule. It contains several functional groups including a benzyloxy group, a bromophenyl group, a thiazole ring, and an acrylonitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, the Suzuki-Miyaura coupling reaction could be a potential method for creating the carbon-carbon bonds in this molecule .


Molecular Structure Analysis

The molecule contains a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also has a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a benzyloxy group, which is a benzene ring with an oxygen and a methyl group attached .


Chemical Reactions Analysis

The benzylic position in this molecule could be susceptible to various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The bromophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Factors such as polarity, solubility, melting point, boiling point, and reactivity would be influenced by these groups .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2OS/c26-22-10-8-20(9-11-22)24-17-30-25(28-24)21(15-27)14-18-6-12-23(13-7-18)29-16-19-4-2-1-3-5-19/h1-14,17H,16H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPBWDMEIUMRSL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
Reactant of Route 3
3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile

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